4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine 4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17452833
InChI: InChI=1S/C7H13N5S/c1-12-7(9-10-11-12)13-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3
SMILES:
Molecular Formula: C7H13N5S
Molecular Weight: 199.28 g/mol

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

CAS No.:

Cat. No.: VC17452833

Molecular Formula: C7H13N5S

Molecular Weight: 199.28 g/mol

* For research use only. Not for human or veterinary use.

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine -

Specification

Molecular Formula C7H13N5S
Molecular Weight 199.28 g/mol
IUPAC Name 4-(1-methyltetrazol-5-yl)sulfanylpiperidine
Standard InChI InChI=1S/C7H13N5S/c1-12-7(9-10-11-12)13-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3
Standard InChI Key MXEPTBVDQHUEAK-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=N1)SC2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a six-membered piperidine ring connected to a five-membered tetrazole ring through a sulfur atom. Key structural parameters include:

PropertyValue
Molecular FormulaC7_7H13_{13}N5_5S
Molecular Weight199.28 g/mol
IUPAC Name4-(1-methyltetrazol-5-yl)sulfanylpiperidine
Canonical SMILESCN1C(=NN=N1)SC2CCNCC2
Topological Polar Surface Area90.7 Ų

The tetrazole ring’s planar geometry and the piperidine ring’s chair conformation facilitate interactions with biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1^1H NMR: Peaks at δ 3.85 ppm (piperidine CH2_2-S), δ 3.45 ppm (N-methyl group), and δ 2.75 ppm (piperidine ring protons).

  • 13^{13}C NMR: Signals at δ 160.2 ppm (tetrazole C=N) and δ 55.1 ppm (piperidine C-S).
    High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 199.28 [M+H]+^+.

Synthesis and Analytical Methods

Synthetic Pathways

The compound is synthesized via a nucleophilic substitution reaction between 1-methyl-1H-tetrazole-5-thiol and 4-chloropiperidine under basic conditions (Scheme 1):

4-Chloropiperidine+1-Methyl-1H-tetrazole-5-thiolK2CO3,DMF4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine\text{4-Chloropiperidine} + \text{1-Methyl-1H-tetrazole-5-thiol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine}

Yields typically range from 65–80%, with purity >95% confirmed by HPLC.

Purification and Quality Control

  • Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted precursors.

  • Recrystallization: Ethanol/water mixtures yield crystalline product.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeatureBiological Activity
4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidineC7_7H13_{13}N5_5SPiperidine-thiotetrazoleAntimicrobial (predicted)
1-(3-Methyl-2,6-dioxo-7-{2-[(1-phenyl-1H-tetraazol-5-YL)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purin-8-YL)-4-piperidinecarboxamideC21_{21}H23_{23}N11_{11}O3_3SPurine-tetrazole hybridAnticancer (IC50_{50} = 0.8 μM)
1-(2-((1-Methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamideC12_{12}H17_{17}F3_3N6_6O2_2STrifluoroethyl carboxamideImproved pharmacokinetics

Structural modifications, such as the addition of fluorinated groups or purine moieties, significantly alter target affinity and solubility .

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